molecular formula C8H7NO2S B13818498 Phenylsulfonylmethylisocyanide CAS No. 36635-63-9

Phenylsulfonylmethylisocyanide

Katalognummer: B13818498
CAS-Nummer: 36635-63-9
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: OHUDHPKMAJDBPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylsulfonylmethyl isocyanide is a versatile and multifunctional compound widely used in organic synthesis. It is known for its unique reactivity and ability to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules. The compound features an isocyano group, an acidic α-carbon atom, and a sulfonyl group, which contribute to its rich chemistry and utility in organic synthesis .

Analyse Chemischer Reaktionen

Phenylsulfonylmethyl isocyanide undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium tert-butoxide, acids, and transition metal catalysts. Major products formed from these reactions include heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of phenylsulfonylmethyl isocyanide involves its ability to participate in various chemical reactions due to its multifunctional groups. The isocyano group can undergo nucleophilic attack, electrophilic addition, and imidoylation reactions. The sulfonyl group enhances the acidity of the α-carbon, facilitating reactions such as cycloaddition and substitution . In biological systems, the compound can covalently modify essential metabolic enzymes, inhibiting their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Phenylsulfonylmethyl isocyanide is similar to other isocyanides such as p-toluenesulfonylmethyl isocyanide (TosMIC) and arylsulfonyl methyl isocyanides. These compounds share similar reactivity and are used in similar applications. phenylsulfonylmethyl isocyanide is unique due to its specific functional groups and reactivity profile, which make it particularly useful in certain synthetic methodologies .

Similar compounds include:

Phenylsulfonylmethyl isocyanide stands out due to its enhanced reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.

Eigenschaften

CAS-Nummer

36635-63-9

Molekularformel

C8H7NO2S

Molekulargewicht

181.21 g/mol

IUPAC-Name

isocyanomethylsulfonylbenzene

InChI

InChI=1S/C8H7NO2S/c1-9-7-12(10,11)8-5-3-2-4-6-8/h2-6H,7H2

InChI-Schlüssel

OHUDHPKMAJDBPI-UHFFFAOYSA-N

Kanonische SMILES

[C-]#[N+]CS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.